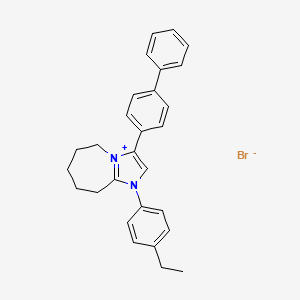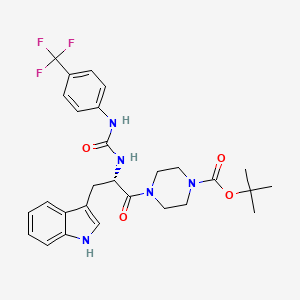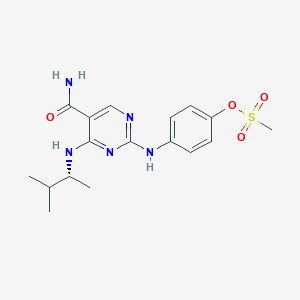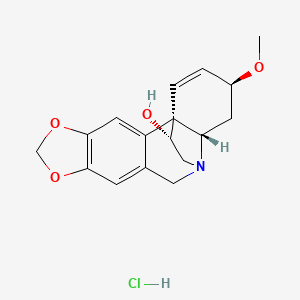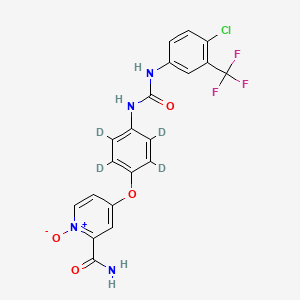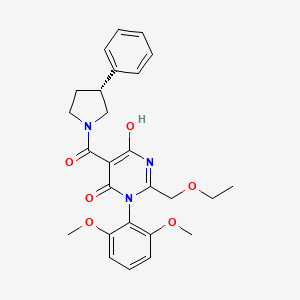
APJ receptor agonist 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APJ receptor agonist 5 is a compound that targets the apelin receptor, also known as the APJ receptor. This receptor is a class A G protein-coupled receptor that plays a significant role in regulating blood pressure, cardiac output, and fluid homeostasis. This compound has been studied for its potential therapeutic applications, particularly in the treatment of heart failure and other cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of APJ receptor agonist 5 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include the use of protecting groups, selective deprotection, and coupling reactions to achieve the desired product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to the chemical structure of the compound .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance .
Chemical Reactions Analysis
Types of Reactions: APJ receptor agonist 5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced binding affinity, stability, and bioavailability. These modifications are crucial for improving the compound’s therapeutic potential .
Scientific Research Applications
APJ receptor agonist 5 has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationship of G protein-coupled receptor agonists. In biology, it helps elucidate the physiological roles of the apelin receptor in various tissues. In medicine, this compound is investigated for its potential to treat cardiovascular diseases, including heart failure, hypertension, and myocardial infarction .
Mechanism of Action
The mechanism of action of APJ receptor agonist 5 involves binding to the apelin receptor, leading to the activation of downstream signaling pathways. These pathways include the activation of G proteins, which subsequently trigger various intracellular responses such as increased cardiac contractility, vasodilation, and fluid homeostasis. The molecular targets involved in these pathways include protein kinase B (Akt), extracellular signal-regulated kinase (ERK), and nitric oxide synthase .
Comparison with Similar Compounds
APJ receptor agonist 5 is compared with other similar compounds such as apelin-13, elabela, and BMS-986224. While these compounds also target the apelin receptor, this compound is unique in its specific binding affinity and pharmacokinetic properties. For example, BMS-986224 is a potent and selective APJ agonist with a similar receptor binding profile but differs in its oral bioavailability and chronic effects on cardiac function .
Similar Compounds
- Apelin-13
- Elabela
- BMS-986224
These compounds share similar mechanisms of action but differ in their pharmacological profiles and therapeutic applications .
Properties
Molecular Formula |
C26H29N3O6 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
3-(2,6-dimethoxyphenyl)-2-(ethoxymethyl)-6-hydroxy-5-[(3R)-3-phenylpyrrolidine-1-carbonyl]pyrimidin-4-one |
InChI |
InChI=1S/C26H29N3O6/c1-4-35-16-21-27-24(30)22(25(31)28-14-13-18(15-28)17-9-6-5-7-10-17)26(32)29(21)23-19(33-2)11-8-12-20(23)34-3/h5-12,18,30H,4,13-16H2,1-3H3/t18-/m0/s1 |
InChI Key |
ALDWNVBPHVZZIQ-SFHVURJKSA-N |
Isomeric SMILES |
CCOCC1=NC(=C(C(=O)N1C2=C(C=CC=C2OC)OC)C(=O)N3CC[C@@H](C3)C4=CC=CC=C4)O |
Canonical SMILES |
CCOCC1=NC(=C(C(=O)N1C2=C(C=CC=C2OC)OC)C(=O)N3CCC(C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


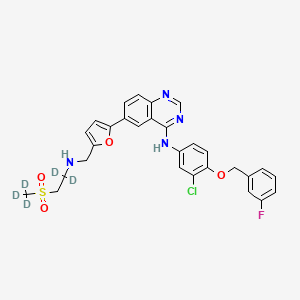
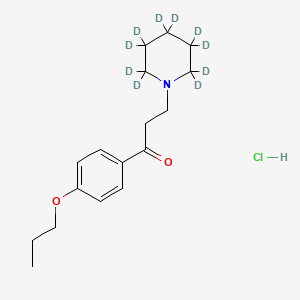
![(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12418344.png)

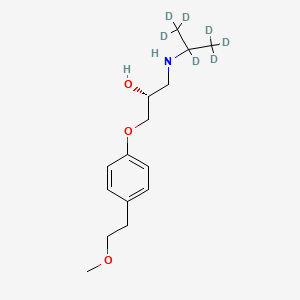
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
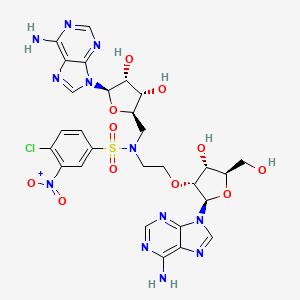
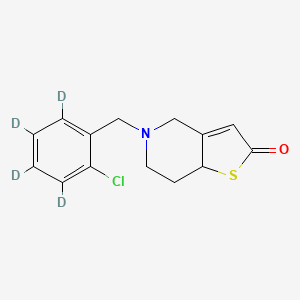
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)
